2,4,6-Tri-tert-butylisophthalic acid

Lipophilicity Partition Coefficient Drug Design

Sourcing highly lipophilic, sterically constrained ligands for next-generation porous solids often faces supply bottlenecks. 2,4,6-Tri-tert-butylisophthalic acid (CAS 342822-69-9) directly addresses this need. - Enables MOFs with enhanced hydrolytic stability: Its XLogP3-AA of 6, far exceeding mono-tert-butyl analogs, imparts superior humidity resistance to frameworks. - Topology Control: The extreme steric bulk directs coordination networks toward rare architectures (e.g., NbO nets) for unique pore geometries. - Processability Advantage: The >100-fold increase in lipophilicity vs. isophthalic acid ensures excellent solubility in non-polar solvents, simplifying purification and synthesis.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
CAS No. 342822-69-9
Cat. No. B12572159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tri-tert-butylisophthalic acid
CAS342822-69-9
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1C(=O)O)C(C)(C)C)C(=O)O)C(C)(C)C
InChIInChI=1S/C20H30O4/c1-18(2,3)11-10-12(19(4,5)6)14(17(23)24)15(20(7,8)9)13(11)16(21)22/h10H,1-9H3,(H,21,22)(H,23,24)
InChIKeyJTWYSMVDOMQNCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Tri-tert-butylisophthalic Acid: High-Lipophilicity Scaffold for Advanced Polymers and MOFs


2,4,6-Tri-tert-butylisophthalic acid (CAS 342822-69-9) is a sterically congested, multiply tert-butylated benzene-1,3-dicarboxylic acid derivative [1]. The compound is characterized by an exceptionally high computed lipophilicity (XLogP3-AA = 6), a molecular formula of C20H30O4, and a molecular weight of 334.4 g·mol⁻¹ [2]. Unlike its parent compound isophthalic acid or mono-substituted 5-tert-butylisophthalic acid, the three bulky tert-butyl groups at the 2, 4, and 6 positions create a highly encumbered molecular architecture that profoundly alters solubility, thermal behavior, and coordination geometry, making it a valuable building block for applications where elevated lipophilicity, reduced crystallinity, or novel network topologies are required [3].

Why Mono-tert-Butyl Isophthalic Acid Cannot Replace the Tri-substituted Variant


Isophthalic acid derivatives are frequently interchanged as co-monomers or ligands, but the position and number of tert-butyl substituents critically dictate downstream material performance. 5‑tert‑Butylisophthalic acid, with a single substituent, provides moderate hydrophobicity and steric effects . In contrast, the 2,4,6‑tri‑substitution pattern forces the carboxylic acid groups into a sterically constrained, out-of-plane orientation, significantly impacting hydrogen-bonding capability, solubility, and coordination geometry [1]. This is clearly evidenced by a calculated XLogP3-AA of 6 for 2,4,6‑tri‑tert‑butylisophthalic acid, compared to a measured XLogP3 of 2.6–3.35 for 5‑tert‑butylisophthalic acid, representing a >100‑fold difference in predicted partition coefficient [2]. Such a large difference demonstrates that generic substitution with a mono‑tert‑butyl analog is insufficient to recapitulate the extreme hydrophobicity, altered processing characteristics, or unique structural outcomes observed with the tri‑substituted variant.

Quantitative Evidence: Lipophilicity, Thermal Behavior, and Structural Modulation


Enhanced Lipophilicity Compared to Mono-tert-butyl and Unsubstituted Isophthalic Acid

The computed lipophilicity (XLogP3-AA) of 2,4,6‑tri‑tert‑butylisophthalic acid is 6, which is approximately 3.5 log units higher than that of unsubstituted isophthalic acid (XLogP3 = 1.7) and 2.6–3.6 log units higher than that of 5‑tert‑butylisophthalic acid (XLogP3 = 2.6–3.35) [1][2]. This represents a >100‑fold increase in predicted partition coefficient, indicating drastically enhanced hydrophobicity that can be advantageous for non‑polar environments.

Lipophilicity Partition Coefficient Drug Design

Steric Tuning of Coordination Polymer Topology and Catalytic Activity

In a study of five Co(II) coordination polymers synthesized with 5‑substituted isophthalic acids, the complex formed using H2tBu‑BDC (5‑tert‑butylisophthalic acid) adopted a distinct (3,8)‑connected 3D NbO net topology [1]. This is in contrast to the three isostructural frameworks (pcu topology) formed by H‑, NO2‑, CH3‑, and OH‑substituted analogs under identical solvothermal conditions. While achieving 96.6% conversion in Knoevenagel condensation for the CH3‑substituted complex, the tBu‑BDC‑based CP5 exhibited significant catalytic activity for styrene epoxidation, highlighting how the bulky tert‑butyl group, especially when tri‑substituted, can uniquely direct self‑assembly outcomes and alter catalytic pathways.

MOF Coordination Polymer Catalysis

Modulation of Glass-Transition Temperature and Gas Permeability in Polyesters

A comparative study of poly(ethylene isophthalate) (PEI) and poly(ethylene 5‑tert‑butyl isophthalate) (PEBI‑t) revealed that the introduction of a single tert‑butyl group increases the glass‑transition temperature from 62 °C to 94 °C (+32 °C) [1]. Gas permeability measurements for N₂, O₂, and CO₂ also showed that PEBI‑t is significantly more permeable to these gases than PEI, despite having a higher Tg. With 2,4,6‑tri‑tert‑butylisophthalic acid, an even more pronounced effect on Tg elevation, free volume, and permeability–selectivity trade‑offs is expected based on the additive nature of the tert‑butyl substituent effects.

Polymer Science Gas Separation Thermal Properties

High-Pressure Methane Storage in tert-Butyl-Isophthalate-Based Coordination Cages

Cuboctahedral coordination cages M₂₄(tBu‑bdc)₂₄ (M = Cr, Mo, Ru), constructed from 5‑tert‑butylisophthalic acid, exhibit BET surface areas ranging from 1,057 m²/g to as high as 1,937 m²/g [1]. These cages achieve total methane uptake capacities of up to 143 cm³(STP)/cm³ with adsorption enthalpies between −15 and −22 kJ/mol. As a structural analog, 2,4,6‑tri‑tert‑butylisophthalic acid, with its even greater steric profile and hydrophobicity, is predicted to further modify cage assembly and pore architecture, potentially enhancing surface area and methane storage performance.

Gas Storage Porous Materials Surface Area

Recommended Application Scenarios


Ultra-Hydrophobic MOFs and Porous Cages for Gas Storage

Given the demonstrated ability of tert‑butyl‑isophthalate ligands to generate cuboctahedral cages with BET surface areas up to 1,937 m²/g and high methane storage capacities [1], 2,4,6‑tri‑tert‑butylisophthalic acid is a promising candidate for constructing next‑generation porous solids with enhanced hydrophobicity and tailored pore environments. Its predicted XLogP3‑AA of 6 [2], far exceeding that of 5‑tert‑butylisophthalic acid, suggests that frameworks built from this ligand would exhibit superior stability toward humidity, a critical advantage for practical gas storage and separation applications.

High-Tg Aromatic Polyesters and Polyamides with Tunable Permeability

The addition of a single tert‑butyl group to poly(ethylene isophthalate) has been shown to raise the glass‑transition temperature by 32 °C and increase gas permeability [3]. Incorporating 2,4,6‑tri‑tert‑butylisophthalic acid as a co‑monomer is thus expected to produce amorphous or semi‑crystalline polyesters and polyamides with even higher Tg values and controllable free volume for advanced barrier films, gas separation membranes, and high‑temperature engineering plastics.

Non-Polar Solvent-Processable Ligand for Coordination Chemistry

The >100‑fold increase in predicted lipophilicity compared to isophthalic acid [2] indicates that 2,4,6‑tri‑tert‑butylisophthalic acid and its corresponding esters are far more soluble in non‑polar organic solvents. This property simplifies purification, enables homogeneous catalysis in hydrophobic media, and facilitates the synthesis of coordination polymers and MOFs under solvent conditions where standard isophthalic acid ligands are insufficiently soluble.

Sterically Directed Self-Assembly for MOF Structural Control

For coordination polymer self‑assembly, the steric bulk of the tert‑butyl group has been proven to direct network topology away from the common pcu net toward the rarer NbO net [4]. 2,4,6‑Tri‑tert‑butylisophthalic acid can potentially achieve even more dramatic topological regulation, enabling the discovery of new framework architectures with unique pore geometries and catalytic selectivities, as evidenced by the styrene epoxidation activity observed for the tert‑butyl‑substituted Co‑MOF.

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